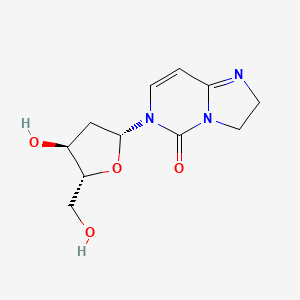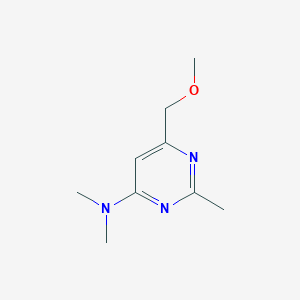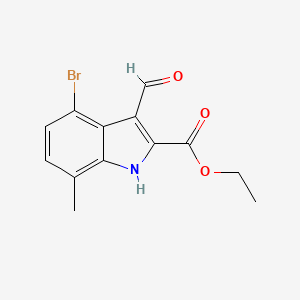![molecular formula C14H9Cl2N3OS B12927112 2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one CAS No. 52979-09-6](/img/structure/B12927112.png)
2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a quinazolinone core with an amino group at the 2-position and a 3,4-dichlorophenylthio substituent at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the 3,4-Dichlorophenylthio Group: The 3,4-dichlorophenylthio group can be attached via a nucleophilic aromatic substitution reaction using 3,4-dichlorothiophenol and a suitable leaving group on the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
作用機序
The mechanism of action of 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s molecular targets and pathways involved can vary based on its specific application, such as inhibiting cell proliferation in cancer cells or modulating immune responses in inflammatory conditions.
類似化合物との比較
Similar Compounds
2-Amino-4(3H)-quinazolinone: Lacks the 3,4-dichlorophenylthio group, which may result in different biological activities.
6-((3,4-Dichlorophenyl)thio)quinazolin-4(1H)-one: Lacks the amino group at the 2-position, which can affect its reactivity and interactions with biological targets.
2-Amino-6-phenylthioquinazolin-4(1H)-one: Similar structure but with a phenylthio group instead of a 3,4-dichlorophenylthio group, leading to different chemical and biological properties.
Uniqueness
The presence of both the amino group at the 2-position and the 3,4-dichlorophenylthio group at the 6-position makes 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinazolinone derivatives.
特性
CAS番号 |
52979-09-6 |
|---|---|
分子式 |
C14H9Cl2N3OS |
分子量 |
338.2 g/mol |
IUPAC名 |
2-amino-6-(3,4-dichlorophenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-10-3-1-8(6-11(10)16)21-7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20) |
InChIキー |
LBDXPIQJCLBMPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1SC3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)







![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12927074.png)

![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)



